N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide
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Overview
Description
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide is an organic compound characterized by the presence of a benzoxazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide typically involves the reaction of phenol with benzyl bromide to form benzyl ether. This intermediate is then reacted with naphthalenesulfonamide to yield the final product . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazinone derivatives, while substitution reactions can introduce new functional groups to the benzoxazinone core .
Scientific Research Applications
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide involves its interaction with specific molecular targets and pathways. The compound can form intramolecular hydrogen bonds, which influence its chemical behavior and interactions . These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)propionamide
- N-(2-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl)propionamide
- N-(2-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide
Uniqueness
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide is unique due to its specific benzoxazinone core structure, which allows for distinct chemical reactions and interactions. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
40144-33-0 |
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Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c1-22(19,20)17-13-9-5-2-6-10(13)14-16-12-8-4-3-7-11(12)15(18)21-14/h2-9,17H,1H3 |
InChI Key |
RWGRZFIQGUSROZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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